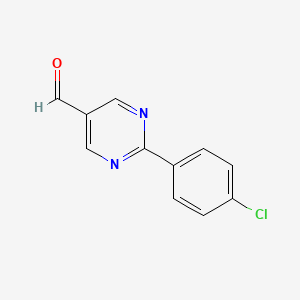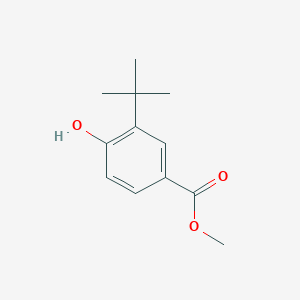
2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde
Vue d'ensemble
Description
The compound "2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde" is a derivative of pyrimidine, which is a heterocyclic aromatic organic compound similar to pyridine. One of the chlorophenyl groups is attached to the pyrimidine ring, which could potentially affect its electronic and steric properties, influencing its reactivity and interaction with other molecules.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be achieved through various methods. For instance, the Vilsmeier–Haack reaction has been used to synthesize 6-chloropyrazolo[3,4-b]pyridine-5-carbaldehydes, which are structurally related to the compound . Additionally, sequential functionalization of 2,4-dichloropyrimidine has been employed to create 4-aryl-5-pyrimidinylimidazoles, indicating that chlorinated pyrimidines can be used as precursors for more complex heterocyclic systems .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be analyzed using computational methods such as density functional theory (DFT). For example, the related compound 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde was studied using DFT to understand its inhibitive effects on corrosion, which suggests that similar computational studies could be applied to "2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde" to predict its properties and reactivity .
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions. The SNAr (nucleophilic aromatic substitution) reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been reported, which could be relevant to the compound due to the presence of a chloro substituent that may undergo similar reactions . Moreover, the synthesis of pyrazolo[3,4-d]pyrimidines from 2-amino-4,6-dichloropyrimidine-5-carbaldehyde under microwave-assisted, solvent-free conditions indicates that the compound could also be a precursor for the synthesis of other heterocyclic compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of "2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde" can be inferred from related compounds. For instance, the solubility, melting point, and stability could be similar to those of other chlorinated pyrimidine derivatives. The compound's reactivity in the presence of nucleophiles, electrophiles, and during cyclocondensation reactions can be significant for its potential applications in medicinal chemistry and material science .
Applications De Recherche Scientifique
Synthesis and Biological Study
"2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde" has been used in the synthesis of heterosubstituted chalcones and oxopyrimidines. These compounds were synthesized using a base-catalyzed reaction and were found to possess antimicrobial activity. This study demonstrates its utility in creating biologically active molecules (Joshi et al., 2012).
Development of Iminopyrido[2,3-d]pyrimidines
This chemical has been instrumental in synthesizing new 4-amino-substituted 7-iminopyrido[2,3-d]pyrimidines. The process involved the reaction with cyanomethyltriphenylphosphonium chloride, leading to promising intermediates for further synthesis of pyrido[2,3-d]pyrimidine-4,7-diamines (Zinchenko et al., 2017).
Synthesis of Condensed Azines
The compound played a role in the synthesis of pyrido[2,3-d]pyrimidine through a reaction with methyl 3-aminocrotonate. This study highlighted the compound's versatility in creating complex heterocyclic structures (Bakulina et al., 2014).
Interaction with Glycine Esters
A study explored the interaction of 4,6-dichloropyrimidine-5-carbaldehyde with glycine esters. This reaction led to the formation of pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine derivatives, expanding the scope of this chemical in synthesizing novel compounds (Zinchenko et al., 2018).
Development of Antimicrobial Agents
The compound has been utilized in creating various antimicrobial agents. For instance, the synthesis of N-(4-chlorophenyl)-6-methyl-4-aryl-2-thioxo-1,2,3,4-tetrahydro pyrimidine-5-carboxamides and their derivatives demonstrated significant bacterial and fungal growth inhibition (Akbari et al., 2008).
Safety and Hazards
This compound is classified as an eye irritant (Category 2A) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The hazard statement is “Causes serious eye irritation” (H319) . The precautionary statements include “Wash skin thoroughly after handling”, “Wear eye protection/face protection”, and “IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention” (P264, P280, P305 + P351 + P338, P337 + P313) .
Propriétés
IUPAC Name |
2-(4-chlorophenyl)pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-10-3-1-9(2-4-10)11-13-5-8(7-15)6-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUGWBANLAMFQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=N2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589775 | |
| Record name | 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde | |
CAS RN |
928713-84-2 | |
| Record name | 2-(4-Chlorophenyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-[2-(3,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356368.png)
![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)

![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)



![4-{[(5-Nitrofuran-2-yl)methyl]amino}benzoic acid](/img/structure/B1356392.png)



